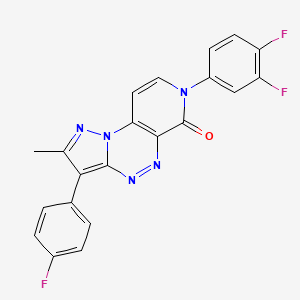
C21H12F3N5O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H12F3N5O is a complex organic molecule This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrogen-containing heterocycle, and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H12F3N5O typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the nitrogen-containing heterocycle: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Final assembly of the molecule: This may involve coupling reactions, such as Suzuki or Heck coupling, to join the different fragments of the molecule together.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
C21H12F3N5O: can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group and the nitrogen-containing heterocycle can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
C21H12F3N5O: has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its ability to interact with biological targets could make it useful in the study of biochemical pathways.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for the treatment of various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which C21H12F3N5O exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their activity.
Interference with biochemical pathways: By interacting with key molecules in a biochemical pathway, the compound can alter the flow of metabolites and affect cellular processes.
Modulation of gene expression: The compound may influence the expression of certain genes, leading to changes in protein levels and cellular function.
Comparison with Similar Compounds
C21H12F3N5O: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
C21H23NO5: Another compound with the same molecular formula but different structure and properties.
C21H23NO5: A third compound with the same molecular formula but distinct chemical behavior.
The uniqueness of This compound
Properties
Molecular Formula |
C21H12F3N5O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
11-(3,4-difluorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H12F3N5O/c1-11-18(12-2-4-13(22)5-3-12)20-26-25-19-17(29(20)27-11)8-9-28(21(19)30)14-6-7-15(23)16(24)10-14/h2-10H,1H3 |
InChI Key |
MLZYSOWGZNVUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)F)F)N=NC2=C1C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















